![molecular formula C17H21NO3 B2506073 4-(azepan-1-ylmethyl)-7-hydroxy-8-methyl-2H-chromen-2-one CAS No. 849513-14-0](/img/structure/B2506073.png)
4-(azepan-1-ylmethyl)-7-hydroxy-8-methyl-2H-chromen-2-one
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Overview
Description
Synthesis Analysis
While the specific synthesis process for this compound is not available, the synthesis of related compounds often involves various organic reactions, including condensation, cyclization, and oxidation.Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present in the molecule. For instance, the hydroxy group attached to the chromen-2-one structure could potentially be involved in various chemical reactions.Scientific Research Applications
Crystal Structure and Synthesis
Crystal Structure of Coumarin Derivatives
A study by Manolov et al. (2008) explored the crystal structure of a coumarin derivative, revealing insights into its dimeric formation and intra-molecular hydrogen bonding, which could provide foundational knowledge for understanding similar compounds like 4-(azepan-1-ylmethyl)-7-hydroxy-8-methyl-2H-chromen-2-one (Manolov, Ströbele, & Meyer, 2008).
Synthesis of Chromen-4-ones
Zhou et al. (2013) developed a method for the efficient synthesis of biologically relevant chromen-4-ones through a four-component reaction, indicating broad applications in biomedical structures, which could extend to the synthesis strategies for this compound (Zhou et al., 2013).
Biological Activity and Applications
Chemo-sensor Applications
A study by Jo et al. (2014) on asymmetric coumarin-conjugated compounds for selective colorimetric sensor applications suggests potential for similar compounds in environmental monitoring and analytical chemistry (Jo et al., 2014).
Tautomerization and Biological Relevance
Research by Frasinyuk et al. (2015) on hydroxylated isoflavones and their tautomerization highlights the significance of solvent polarity and electronic effects, suggesting that similar processes could be relevant for understanding the behavior of this compound in biological systems (Frasinyuk et al., 2015).
Pd(II) Complexes with Biological Activity
Kavitha and Reddy (2016) synthesized Pd(II) complexes of chromone Schiff bases, examining their antimicrobial activity, which provides a pathway for the exploration of metal complexes of similar compounds for pharmaceutical applications (Kavitha & Reddy, 2016).
Safety and Hazards
properties
IUPAC Name |
4-(azepan-1-ylmethyl)-7-hydroxy-8-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12-15(19)7-6-14-13(10-16(20)21-17(12)14)11-18-8-4-2-3-5-9-18/h6-7,10,19H,2-5,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCBFENYYVMZQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCCCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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